Copper aspirinate

Catalog No.
S600820
CAS No.
23642-01-5
M.F
C36H28Cu2O16
M. Wt
843.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper aspirinate

CAS Number

23642-01-5

Product Name

Copper aspirinate

IUPAC Name

dicopper;2-acetyloxybenzoate

Molecular Formula

C36H28Cu2O16

Molecular Weight

843.7 g/mol

InChI

InChI=1S/4C9H8O4.2Cu/c4*1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h4*2-5H,1H3,(H,11,12);;/q;;;;2*+2/p-4

InChI Key

BXBJCCCIFADZBU-UHFFFAOYSA-J

SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2]

Synonyms

copper aspirinate, Cu-aspirinate, cupric aspirin complex, tetrakis-mu-acetylsalicylato-dicopper(II)

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2]

Copper aspirinate, known chemically as copper(II) aspirinate, is a complex formed from the chelation of copper(II) ions (Cu²⁺) with acetylsalicylic acid, commonly known as aspirin. This compound exhibits a vibrant blue color and is primarily recognized for its potential therapeutic applications, particularly in treating rheumatoid arthritis. The chemical formula for copper aspirinate is C36H28Cu2O16\text{C}_{36}\text{H}_{28}\text{Cu}_2\text{O}_{16}, and it is characterized by its insolubility in water and organic solvents, making it a unique entity among copper complexes .

The synthesis of copper aspirinate involves several key reactions:

  • Formation of Sodium Acetylsalicylate:
    2HC9H7O4+Na2CO32NaC9H7O4+CO2+H2O2\text{HC}_9\text{H}_7\text{O}_4+\text{Na}_2\text{CO}_3\rightarrow 2\text{NaC}_9\text{H}_7\text{O}_4+\text{CO}_2\uparrow +\text{H}_2\text{O}
    In this step, acetylsalicylic acid reacts with sodium carbonate to form sodium acetylsalicylate while releasing carbon dioxide.
  • Precipitation of Copper Aspirinate:
    4NaC9H7O4+2CuSO4C36H28Cu2O16+2Na2SO44\text{NaC}_9\text{H}_7\text{O}_4+2\text{CuSO}_4\rightarrow \text{C}_{36}\text{H}_{28}\text{Cu}_2\text{O}_{16}+2\text{Na}_2\text{SO}_4
    Here, sodium acetylsalicylate reacts with copper(II) sulfate to precipitate copper aspirinate as bright blue crystals .

Copper aspirinate has demonstrated significant biological activity, particularly in anti-inflammatory and analgesic contexts. Research indicates that it may be more effective than standard aspirin in treating rheumatoid arthritis due to enhanced pharmacokinetics and bioavailability . Additionally, studies on animal models suggest potential benefits in preventing thrombotic diseases, indicating its promise as an antithrombotic agent .

Copper aspirinate can be synthesized through various methods, including:

  • Aqueous Reaction: An excess of acetylsalicylic acid is dissolved in aqueous sodium carbonate. The solution is then mixed with a copper(II) salt, such as copper(II) sulfate, leading to the immediate precipitation of copper aspirinate crystals .
  • Alternative Methods: Other methods include using different bases or solvents to facilitate the reaction while ensuring that the acetylsalicylic acid remains intact and does not hydrolyze into salicylic acid .

The primary applications of copper aspirinate include:

  • Pharmaceutical Use: As a treatment for rheumatoid arthritis and potentially for thrombotic diseases.
  • Pigment Production: Investigated for use as a pigment in polyvinyl chloride (PVC) and polystyrene due to its vibrant color .
  • Research: Used in studies exploring the properties of metal complexes and their biological implications .

Interaction studies have shown that copper aspirinate interacts differently compared to standard aspirin due to the presence of copper ions. These interactions can enhance its pharmacological effects while potentially altering its side effect profile. For instance, the chelation with copper may influence absorption rates and bioactivity within biological systems, leading to improved therapeutic outcomes .

Copper aspirinate shares similarities with several other compounds, particularly those involving metal-acetylsalicylate complexes. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Copper(II) acetylsalicylateC36H28Cu2O16\text{C}_{36}\text{H}_{28}\text{Cu}_2\text{O}_{16}Similar structure; used interchangeably with copper aspirinate
Zinc acetylsalicylateC9H7O4Zn\text{C}_{9}\text{H}_{7}\text{O}_{4}\text{Zn}Exhibits different biological activity; less studied than copper variants
Iron(III) acetylsalicylateC9H7O4Fe\text{C}_{9}\text{H}_{7}\text{O}_{4}\text{Fe}Known for different solubility and reactivity profiles compared to copper complexes

Uniqueness of Copper Aspirinate

Copper aspirinate is unique due to its specific chelation with copper ions, which enhances its anti-inflammatory properties compared to other metal-acetylsalicylates. Its distinct blue coloration also sets it apart visually from other compounds in this category. Furthermore, ongoing research into its pharmacokinetics suggests that it may offer superior therapeutic benefits over traditional aspirin formulations .

Hydrogen Bond Acceptor Count

16

Exact Mass

841.996929 g/mol

Monoisotopic Mass

841.996929 g/mol

Heavy Atom Count

54

Other CAS

23642-01-5

Wikipedia

Copper aspirinate

General Manufacturing Information

Copper, tetrakis[.mu.-[2-(acetyloxy)benzoato-.kappa.O:.kappa.O']]di-: INACTIVE

Dates

Modify: 2023-07-20

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